molecular formula C11H16O2 B14678197 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one CAS No. 31464-76-3

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one

Katalognummer: B14678197
CAS-Nummer: 31464-76-3
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: LABFEIRVSKZQER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexadienone, characterized by the presence of multiple methyl groups and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one typically involves the alkylation of cyclohexadienone derivatives. One common method includes the reaction of 2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation and hydroxylation reactions. The process is optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

31464-76-3

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

4-hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O2/c1-6-8(3)11(5,13)9(4)7(2)10(6)12/h13H,1-5H3

InChI-Schlüssel

LABFEIRVSKZQER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(C1=O)C)C)(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.